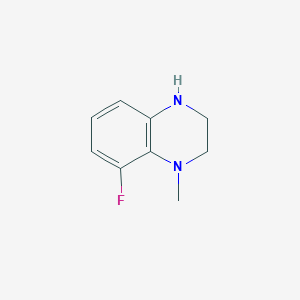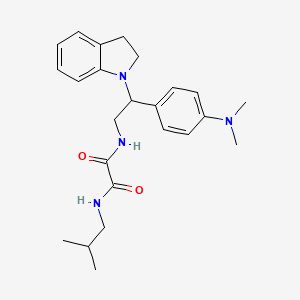![molecular formula C9H8F2N2O B2432210 N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 2185980-40-7](/img/structure/B2432210.png)
N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which have been studied extensively for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. HDAC inhibitors, such as N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide, prevent the deacetylation of histones, leading to chromatin relaxation and gene activation. This mechanism of action has been implicated in the compound's potential therapeutic applications in cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide has been shown to exhibit potent HDAC inhibitory activity, leading to the upregulation of various genes involved in cell cycle regulation, apoptosis, and differentiation. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its potential neuroprotective effects, which may be attributed to its ability to modulate gene expression and inhibit neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide is its potent HDAC inhibitory activity, which makes it a valuable tool for studying the role of HDACs in various biological processes. This compound may also have potential therapeutic applications in cancer, inflammation, and neurological disorders. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and limit its use in in vivo experiments.
Future Directions
There are several future directions for the study of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. This may involve the development of more potent and selective HDAC inhibitors based on the structure of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide. Another direction is to investigate the mechanism of action of this compound in more detail, including its effects on the epigenetic landscape and chromatin structure. Finally, the development of more efficient synthesis methods and purification techniques may improve the availability and purity of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide for further research.
Synthesis Methods
The synthesis of N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide can be achieved through a multi-step process, starting with the reaction of 3-cyanopyridine with difluoromethyl bromide to obtain 3-(difluoromethyl)pyridine-2-carbonitrile. This intermediate is then reacted with propargyl bromide in the presence of a base to yield N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide. The purity of the compound can be enhanced through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been studied extensively as potential anticancer agents, and N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide has demonstrated potent HDAC inhibitory activity in vitro.
Inflammation is a complex physiological response that is involved in various diseases, such as arthritis, asthma, and cardiovascular diseases. N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been studied for its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[6-(difluoromethyl)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-2-8(14)13-6-3-4-7(9(10)11)12-5-6/h2-5,9H,1H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHNFMULFWGQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(Difluoromethyl)pyridin-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2432129.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2432132.png)

![1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2432135.png)
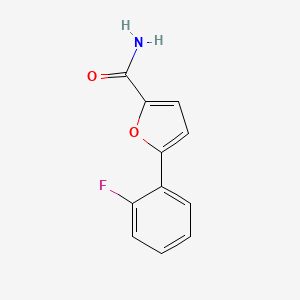
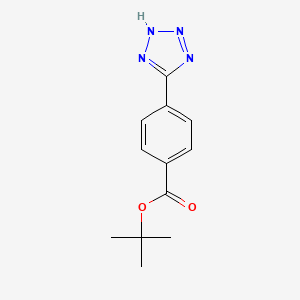
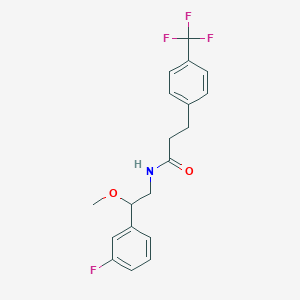
![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)
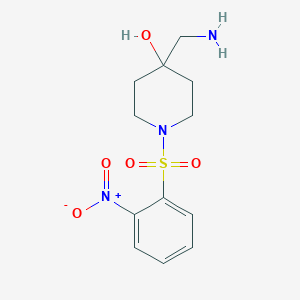
![1-[(2-Chlorophenyl)methyl]-3-[(4-chlorophenyl)methylsulfonyl]indole](/img/structure/B2432147.png)
